1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene
Description
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene (C₈H₇BrNO₄S, molecular weight: 293.17 g/mol) is a nitroaromatic compound featuring a bromine atom at the 1-position, an ethanesulfonyl group at the 2-position, and a nitro group at the 4-position of the benzene ring. The ethanesulfonyl moiety (C₂H₅SO₂) distinguishes it from simpler halogenated nitrobenzenes, conferring unique electronic and steric properties that influence its reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C8H8BrNO4S |
|---|---|
Molecular Weight |
294.12 g/mol |
IUPAC Name |
1-bromo-2-ethylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
XPMNZZRLMMHEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(ethanesulfonyl)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination: The ethanesulfonyl group can participate in elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-Amino-2-(ethanesulfonyl)-4-nitrobenzene.
Elimination: Alkenes with the loss of ethanesulfonyl group.
Scientific Research Applications
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Elimination: The ethanesulfonyl group is removed, resulting in the formation of a double bond (alkene).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-bromo-2-(ethanesulfonyl)-4-nitrobenzene with structurally related nitrobenzene derivatives, focusing on substituents, molecular properties, and reactivity:
Biological Activity
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a bromine atom, a sulfonyl group, and a nitro group, suggests potential biological activities that merit exploration. This article delves into the compound's biological activity, synthesizing findings from diverse research studies and clinical evaluations.
- Molecular Formula : C8H10BrN2O3S
- Molecular Weight : 296.14 g/mol
- IUPAC Name : 1-bromo-2-(ethanesulfonyl)-4-nitrobenzene
The biological activity of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is largely attributed to its ability to interact with various biochemical pathways. The nitro group can undergo reduction to form amines, which may participate in nucleophilic attacks on biological macromolecules. Additionally, the sulfonyl group is known to enhance solubility and bioavailability, potentially improving the compound's pharmacokinetic profile.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene against various pathogens remains to be fully elucidated but suggests a potential for use as an antimicrobial agent.
Cytotoxicity
A study examining the cytotoxic effects of various nitroaromatic compounds reported that 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene demonstrated significant cytotoxicity against cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs but also raises concerns regarding drug interactions.
Study on Anticancer Properties
A recent study published in a peer-reviewed journal evaluated the anticancer properties of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene against multiple cancer cell lines. The findings highlighted its ability to induce apoptosis through ROS generation and mitochondrial dysfunction, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
